molecular formula C7H3ClFN3O2 B3293766 3-Chloro-6-fluoro-4-nitroindazole CAS No. 885522-74-7

3-Chloro-6-fluoro-4-nitroindazole

Cat. No.: B3293766
CAS No.: 885522-74-7
M. Wt: 215.57 g/mol
InChI Key: RSCGDBIIQOZRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-fluoro-4-nitroindazole is a heterocyclic compound with the following chemical formula: C7H3ClFN3O2 . It belongs to the class of indazole derivatives, which have diverse pharmacological activities.


Synthesis Analysis

The synthesis of this compound involves a 1,3-dipolar cycloaddition reaction on dipolarophile compounds. The efficient pathway for its synthesis has been reported, overcoming the challenge of separating two regioisomers. A click chemistry method was employed to obtain regioisomers of triazole-1,4 with good yields .


Molecular Structure Analysis

The molecular formula of this compound is C7H3ClFN3O2 . It contains a six-membered indazole ring with chlorine, fluorine, and nitro substituents at specific positions . The molecular structure plays a crucial role in determining its properties and interactions.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the literature, its synthesis likely includes cycloaddition reactions and functional group transformations. Further studies are needed to explore its reactivity and potential applications .

Properties

IUPAC Name

3-chloro-6-fluoro-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCGDBIIQOZRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-fluoro-4-nitroindazole
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Reactant of Route 3
3-Chloro-6-fluoro-4-nitroindazole
Reactant of Route 4
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Reactant of Route 5
3-Chloro-6-fluoro-4-nitroindazole
Reactant of Route 6
3-Chloro-6-fluoro-4-nitroindazole

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